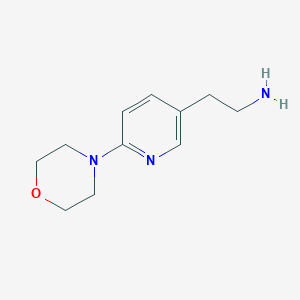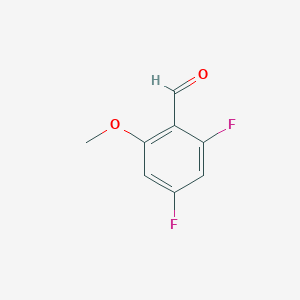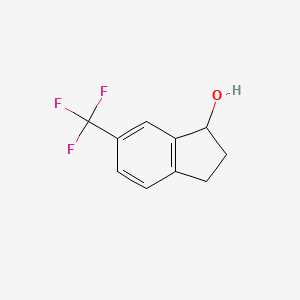
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the compound’s structure .Chemical Reactions Analysis
This would involve detailing the reactions the compound undergoes, including the conditions and reagents for each reaction .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance pharmacological activity . The presence of this group in a compound like 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL could potentially lead to the development of new therapeutic agents. Its unique structure may interact favorably with biological targets, offering opportunities for novel drug design and synthesis.
Agrochemical Applications
Compounds with trifluoromethyl groups have been utilized in the agrochemical industry, particularly in the protection of crops from pests . The structural motif of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL could be explored for the development of new pesticides or herbicides, providing a new tool for crop management and protection.
Veterinary Medicine
Similar to human pharmaceuticals, the trifluoromethyl group has found applications in veterinary products . The compound could be investigated for its efficacy in treating diseases in animals, potentially leading to new veterinary medicines that improve animal health and productivity.
Functional Materials
The unique properties imparted by the trifluoromethyl group can be leveraged in the creation of functional materials . These materials might exhibit enhanced stability, resistance to degradation, or other desirable characteristics that could be beneficial in various industrial applications.
Molecular Topology
The structural complexity of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL makes it a candidate for constructing complex molecular topologies . This could have implications in the field of molecular engineering, where precise control over molecular shape and size is crucial.
Neuropharmacology
Given the role of trifluoromethyl group-containing compounds in neuropharmacology, such as CGRP receptor antagonists , the compound could be explored for its potential effects on the nervous system, possibly leading to new treatments for neurological disorders.
Fluorine Chemistry Research
As a fluorine-containing compound, 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL can contribute to the broader field of organofluorine chemistry . Research into its reactivity and interactions could yield insights into the behavior of fluorinated compounds, which is valuable for multiple scientific disciplines.
Biochemical Studies
The biochemical and physiological effects of trifluoromethyl group-containing compounds are an area of ongoing research. Studying 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL could provide a deeper understanding of how such compounds interact with biological systems, informing both basic science and applied research.
Wirkmechanismus
Target of Action
Trifluoromethyl groups are often found in pharmaceutical compounds due to their unique physicochemical properties . They can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Trifluoromethyl groups can influence the interaction of the compound with its targets, potentially enhancing binding affinity or selectivity .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. Trifluoromethyl groups can affect the metabolic pathways of the compound, potentially leading to unique downstream effects .
Pharmacokinetics
Trifluoromethyl groups can enhance the lipophilicity and metabolic stability of a compound, which could influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound . .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9,14H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAICRPHZHDNVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731271 | |
| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL | |
CAS RN |
869725-46-2 | |
| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)

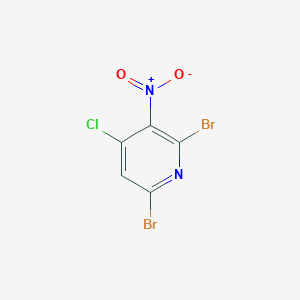


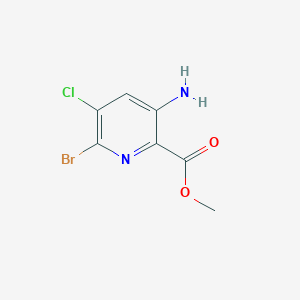
![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)
![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)
